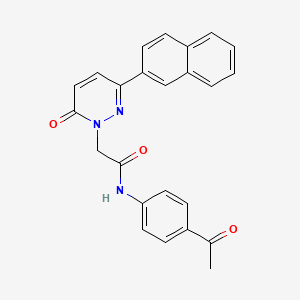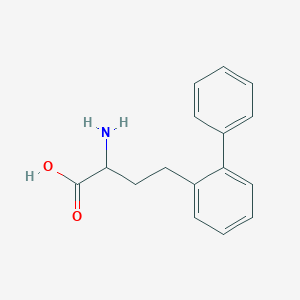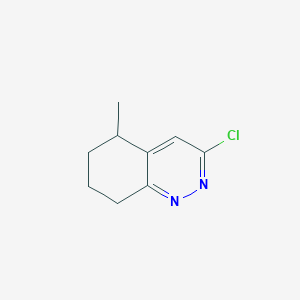
3-Chloro-5-methyl-5,6,7,8-tetrahydrocinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methyl-5,6,7,8-tetrahydrocinnoline is a heterocyclic organic compound with the molecular formula C9H11ClN2 It is a derivative of cinnoline, characterized by the presence of a chlorine atom at the 3rd position and a methyl group at the 5th position on the tetrahydrocinnoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methyl-5,6,7,8-tetrahydrocinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
3-Chloro-5-methyl-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The chlorine atom at the 3rd position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydrocinnoline analogs.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
科学的研究の応用
3-Chloro-5-methyl-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-5-methyl-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
3-Chloro-5,6,7,8-tetrahydrocinnoline: Lacks the methyl group at the 5th position.
5-Methyl-5,6,7,8-tetrahydrocinnoline: Lacks the chlorine atom at the 3rd position.
3-Chloro-6-methyl-5,6,7,8-tetrahydrocinnoline: Has the methyl group at the 6th position instead of the 5th.
Uniqueness
3-Chloro-5-methyl-5,6,7,8-tetrahydrocinnoline is unique due to the specific positioning of both the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for various applications.
特性
分子式 |
C9H11ClN2 |
|---|---|
分子量 |
182.65 g/mol |
IUPAC名 |
3-chloro-5-methyl-5,6,7,8-tetrahydrocinnoline |
InChI |
InChI=1S/C9H11ClN2/c1-6-3-2-4-8-7(6)5-9(10)12-11-8/h5-6H,2-4H2,1H3 |
InChIキー |
REDBZFSNMLNOPD-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC2=NN=C(C=C12)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



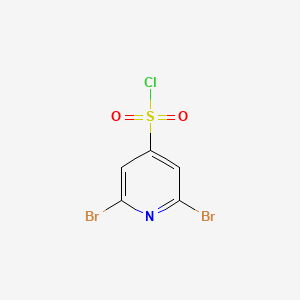

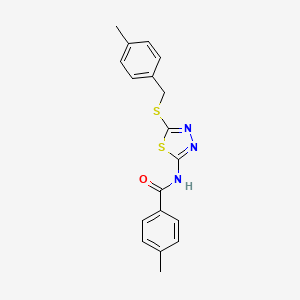
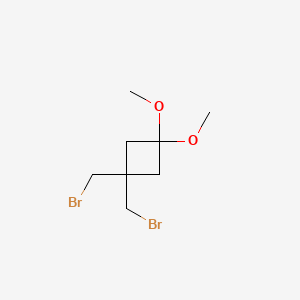
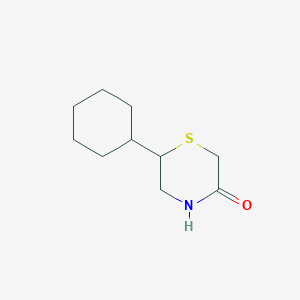
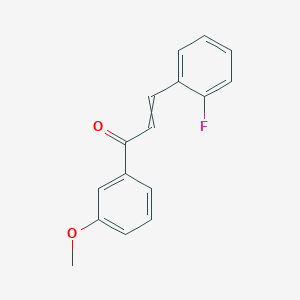
![(2E)-3-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]acrylic acid](/img/structure/B14866857.png)


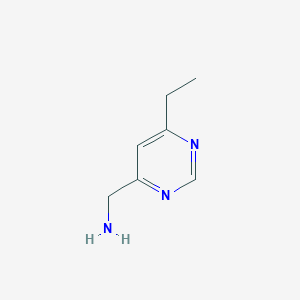
![3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14866891.png)
